molecular formula C15H26Cl3NO3Si B13011792 (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate

(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate

Cat. No.: B13011792
M. Wt: 402.8 g/mol
InChI Key: DOTUGRVDZWVVPO-NWDGAFQWSA-N
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Description

(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, which makes it useful in various chemical transformations and applications.

Preparation Methods

The synthesis of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloropropanimidate moiety, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate has several scientific research applications:

Mechanism of Action

The mechanism by which (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate exerts its effects involves the interaction of its functional groups with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions to occur at other sites of the molecule. The trichloropropanimidate moiety can undergo nucleophilic substitution, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar compounds to (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate include:

  • (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl acetate
  • (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl chloride

These compounds share similar structural features but differ in their functional groups, which can lead to different reactivity and applications. The uniqueness of this compound lies in its combination of the TBDMS protecting group and the trichloropropanimidate moiety, which provides a balance of stability and reactivity .

Properties

Molecular Formula

C15H26Cl3NO3Si

Molecular Weight

402.8 g/mol

IUPAC Name

[(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl] 3,3,3-trichloropropanimidate

InChI

InChI=1S/C15H26Cl3NO3Si/c1-14(2,3)23(4,5)21-10-12-11(7-6-8-20-12)22-13(19)9-15(16,17)18/h6-7,11-12,19H,8-10H2,1-5H3/t11-,12+/m0/s1

InChI Key

DOTUGRVDZWVVPO-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CCO1)OC(=N)CC(Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)OC(=N)CC(Cl)(Cl)Cl

Origin of Product

United States

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